molecular formula C22H22N2O3S B297420 5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B297420
M. Wt: 394.5 g/mol
InChI Key: FGWOSQUHTJPIAZ-COSNONQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered significant attention in the scientific community due to its potential therapeutic applications. The compound exhibits promising biological activities, including antitumor, anti-inflammatory, and antioxidant effects.

Mechanism of Action

The mechanism of action of 5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that the compound induces apoptosis, cell cycle arrest, and inhibits angiogenesis in cancer cells. It also exerts its anti-inflammatory and antioxidant effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits low toxicity and does not cause significant adverse effects in animal models. The compound has been shown to decrease tumor growth and increase survival rates in animal models of cancer. It also reduces inflammation and oxidative stress in animal models of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its low toxicity, broad-spectrum activity, and potential therapeutic applications. However, the compound has limited solubility in water, which can make it challenging to use in certain experiments. It also requires further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of 5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. These include:
1. Investigating the compound's potential as a therapeutic agent for cancer and inflammatory and oxidative stress-related diseases.
2. Studying the compound's mechanism of action to gain a better understanding of its biological activities.
3. Developing more efficient synthesis methods to improve the yield and purity of the compound.
4. Conducting preclinical and clinical trials to determine the safety and efficacy of the compound in humans.
5. Exploring the potential of the compound as a lead compound for developing new drugs with improved activity and selectivity.
In conclusion, 5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a promising compound with potential therapeutic applications. The compound exhibits antitumor, anti-inflammatory, and antioxidant effects, and has low toxicity in animal models. Further research is needed to determine its safety and efficacy in humans and to explore its potential as a lead compound for developing new drugs.

Synthesis Methods

The synthesis of 5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 4-(Allyloxy)-3-ethoxybenzaldehyde with 3-methyl-2-phenylthiazolidin-4-one in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. The compound exhibits antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It also possesses anti-inflammatory and antioxidant effects, which make it a potential candidate for treating inflammatory and oxidative stress-related diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases.

properties

Product Name

5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

(5E)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22N2O3S/c1-4-13-27-18-12-11-16(14-19(18)26-5-2)15-20-21(25)24(3)22(28-20)23-17-9-7-6-8-10-17/h4,6-12,14-15H,1,5,13H2,2-3H3/b20-15+,23-22?

InChI Key

FGWOSQUHTJPIAZ-COSNONQRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C)OCC=C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)OCC=C

Origin of Product

United States

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